molecular formula C17H20ClN7O4 B11525689 8-({3-[(4-chloro-2-nitrophenyl)amino]propyl}amino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-({3-[(4-chloro-2-nitrophenyl)amino]propyl}amino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11525689
M. Wt: 421.8 g/mol
InChI Key: VUGVRRIEUJKILO-UHFFFAOYSA-N
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Description

8-({3-[(4-CHLORO-2-NITROPHENYL)AMINO]PROPYL}AMINO)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({3-[(4-CHLORO-2-NITROPHENYL)AMINO]PROPYL}AMINO)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Amination: The nitro group is reduced to an amino group, forming 4-chloro-2-nitrophenylamine.

    Alkylation: The amino group is then alkylated with 3-bromopropylamine to form 3-[(4-chloro-2-nitrophenyl)amino]propylamine.

    Cyclization: The final step involves the cyclization of the intermediate with 1,3,7-trimethylxanthine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

8-({3-[(4-CHLORO-2-NITROPHENYL)AMINO]PROPYL}AMINO)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Halogen substitution reactions can occur at the chloro group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, oxides, and substituted phenyl derivatives.

Scientific Research Applications

8-({3-[(4-CHLORO-2-NITROPHENYL)AMINO]PROPYL}AMINO)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 8-({3-[(4-CHLORO-2-NITROPHENYL)AMINO]PROPYL}AMINO)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro and amino groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitrophenol: Shares the nitro and chloro functional groups but lacks the purine and trimethylxanthine moieties.

    1,3,7-Trimethylxanthine:

Uniqueness

8-({3-[(4-CHLORO-2-NITROPHENYL)AMINO]PROPYL}AMINO)-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H20ClN7O4

Molecular Weight

421.8 g/mol

IUPAC Name

8-[3-(4-chloro-2-nitroanilino)propylamino]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C17H20ClN7O4/c1-22-13-14(23(2)17(27)24(3)15(13)26)21-16(22)20-8-4-7-19-11-6-5-10(18)9-12(11)25(28)29/h5-6,9,19H,4,7-8H2,1-3H3,(H,20,21)

InChI Key

VUGVRRIEUJKILO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1NCCCNC3=C(C=C(C=C3)Cl)[N+](=O)[O-])N(C(=O)N(C2=O)C)C

Origin of Product

United States

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